

# methods for reducing non-radiative recombination in FAI-based perovskites

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## Compound of Interest

Compound Name: *Formamidinium iodide*

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## Technical Support Center: FAI-Based Perovskites

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing non-radiative recombination in Formamidinium Lead Iodide (FAI)-based perovskites.

## Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-radiative recombination in FAI-based perovskite solar cells?

Non-radiative recombination in FAI-based perovskite solar cells is a significant factor limiting their open-circuit voltage ( $V_{oc}$ ) and overall efficiency. The primary sources of these losses are defects within the perovskite material and at the interfaces with the charge transport layers.[\[1\]](#)

- Bulk Defects: These include point defects such as vacancies (e.g., iodide and formamidinium vacancies), interstitials, and anti-site defects that can act as traps for charge carriers, leading to non-radiative recombination.[\[2\]](#)[\[3\]](#)
- Interfaces: The interfaces between the perovskite absorber layer and the electron transport layer (ETL) or the hole transport layer (HTL) are major sites for non-radiative recombination.

[1][4] Mismatched energy levels and surface defects at these interfaces can create pathways for charge carriers to recombine before they can be extracted.[1]

Q2: How can I diagnose the dominant source of non-radiative recombination in my FAI-based perovskite device?

Identifying the primary source of non-radiative recombination is crucial for targeted optimization. A combination of characterization techniques can help distinguish between bulk and interfacial losses.

- Photoluminescence Quantum Yield (PLQY): Measuring the PLQY of the neat perovskite film and comparing it to the PLQY of the perovskite film with the charge transport layers can help identify interfacial recombination. A significant drop in PLQY after depositing the transport layers suggests that interfacial recombination is a dominant loss mechanism.
- Time-Resolved Photoluminescence (TRPL): TRPL measurements can provide insights into the charge carrier lifetime. A shorter carrier lifetime in the presence of transport layers indicates efficient charge extraction but can also be a sign of increased non-radiative recombination at the interfaces. Comparing the carrier lifetimes of passivated and unpassivated films can reveal the effectiveness of the passivation strategy in reducing recombination.
- Open-Circuit Voltage (Voc) Deficit Analysis: The difference between the theoretical maximum Voc (based on the perovskite's bandgap) and the experimentally measured Voc is the Voc deficit. A large Voc deficit is indicative of significant non-radiative recombination.

Q3: What are the most common strategies to reduce non-radiative recombination in FAI-based perovskites?

Several effective strategies are employed to mitigate non-radiative recombination in FAI-based perovskites:

- Defect Passivation: This involves treating the perovskite surface or bulk with molecules that can "heal" or passivate the defects, rendering them electronically inactive. Common passivating agents include organic ammonium salts (e.g., guanidinium iodide - GAI, phenethylammonium iodide - PEAI), Lewis acids and bases, and polymers.[5][6][7]

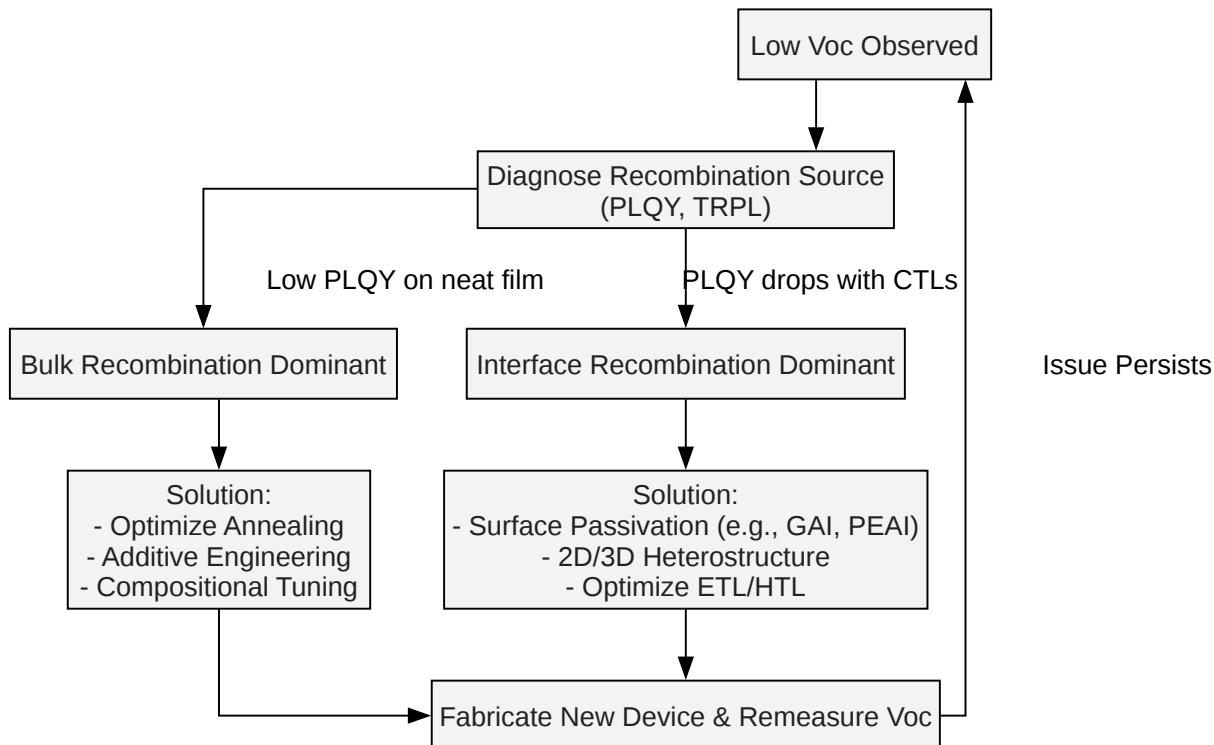
- Compositional Engineering: Modifying the composition of the perovskite by incorporating other cations (e.g., methylammonium - MA, cesium - Cs) or anions (e.g., bromide - Br) can improve the material's intrinsic stability and reduce defect formation.
- Dimensionality Engineering (2D/3D Heterostructures): A thin layer of a 2D perovskite can be formed on top of the 3D FAI-based perovskite. This 2D layer can effectively passivate the surface of the 3D perovskite, reducing surface defects and improving charge extraction.[8][9]

## Troubleshooting Guides

Problem: Low Open-Circuit Voltage (Voc) in my FAI-based perovskite solar cell.

A low Voc is a common issue directly linked to high non-radiative recombination. The following steps can help you troubleshoot and address this problem.

Troubleshooting Workflow for Low Voc



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Caption: A flowchart for diagnosing and addressing low Voc in perovskite solar cells.

Possible Cause 1: High Defect Density in the Perovskite Bulk

- Solution:
  - Optimize Annealing Conditions: The temperature and duration of the annealing step are critical for perovskite film quality. Systematically vary the annealing temperature and time to find the optimal conditions for your specific FAI-based composition to promote larger grain sizes and reduce bulk defects.
  - Additive Engineering: Introduce additives into the perovskite precursor solution. For example, adding a small amount of guanidinium iodide (GAI) can help to passivate defects

within the bulk of the perovskite film.[\[5\]](#)

Possible Cause 2: Significant Recombination at the Perovskite/Charge Transport Layer Interfaces

- Solution:
  - Surface Passivation: Apply a passivation layer to the surface of the perovskite film before depositing the charge transport layer. A common and effective method is to spin-coat a dilute solution of an organic ammonium salt, such as phenethylammonium iodide (PEAI), onto the perovskite film.[\[7\]](#) This can passivate surface defects and reduce interfacial recombination.
  - Form a 2D/3D Heterostructure: Treat the surface of the 3D FAI-based perovskite with a solution containing a larger organic cation to form a thin 2D perovskite capping layer. This can effectively passivate the surface and improve charge extraction.[\[8\]](#)
  - Optimize Charge Transport Layers: Ensure that the ETL and HTL have appropriate energy level alignment with the perovskite to facilitate efficient charge extraction and minimize interfacial recombination.

## Quantitative Data on Passivation Effects

The following table summarizes the impact of different passivation strategies on the performance of FAI-based perovskite solar cells, as reported in the literature.

Passivation Strategy	Passivating Agent	Substrate	Key Performance Metrics (Before -> After Passivation)	Reference
Surface Passivation	Guanidinium Iodide (GAI) & Butane Diammonium Iodide (BDAI)	FTO/NiOx	PCE: (Reference) -> 20.7% (with GAI), FF: (Reference) -> 80% (with GAI)	[5]
Surface Passivation	Phenethylammonium Iodide (PEAI)	ITO/SnO <sub>2</sub>	PCE: 23.32% (certified), Voc: up to 1.18 V	[7]
2D/3D Heterostructure	3-fluorophenethylammonium iodide (3F-PEAI)	ITO/NiOx	Dark Current: Reduced by two orders of magnitude	[8]
Synergistic Bimolecular Interlayer	4-methoxyphenylphosphonic acid (MPA) and 2-phenylethylammonium iodide (PEAI)	p-i-n device	PCE: 25.53% (stabilized), Voc loss: 59 mV	[10]

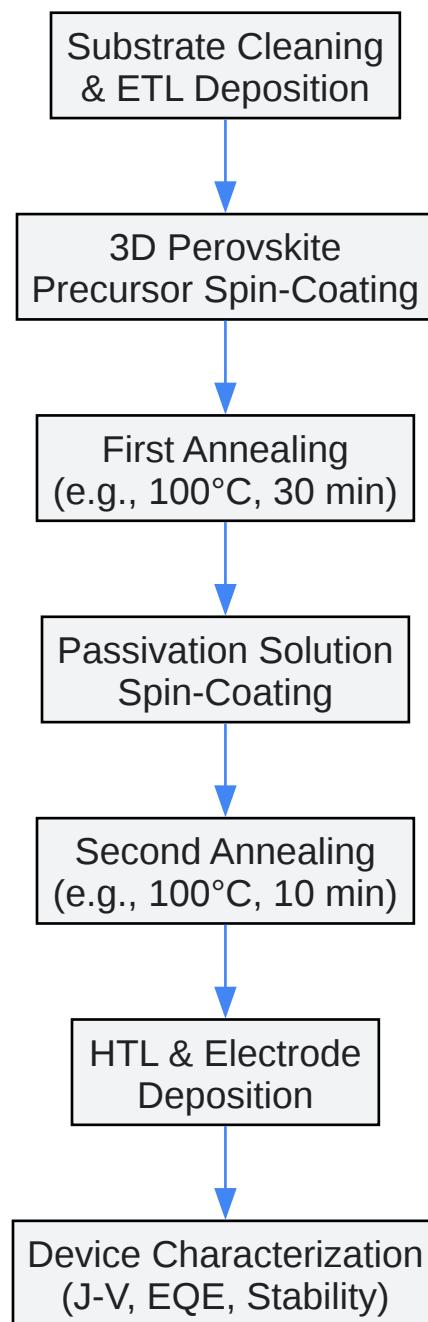
## Experimental Protocols

Protocol 1: Guanidinium Iodide (GAI) and Octylammonium Bromide (OABr) Mixed Cation Passivation

This protocol is adapted from a study that utilized a mixture of guanidinium and octylammonium salts for surface passivation.[11]

- Prepare the Passivation Solution:
  - Prepare stock solutions of guanidinium bromide (GuaBr) and octylammonium bromide (OABr) in isopropanol.
  - Mix the GuaBr and OABr solutions in a 1:1 volume ratio (other ratios such as 1:2 and 2:1 can also be explored).[11] The final concentration of the mixed solution should be optimized, typically in the range of 1-5 mg/mL.
- Perovskite Film Fabrication:
  - Deposit the 3D FAI-based perovskite precursor solution onto the substrate (e.g., FTO/NiOx).
  - Anneal the perovskite film on a hotplate at 100°C for 30 minutes.[11]
- Passivation Treatment:
  - After the initial annealing, spin-coat the prepared GAI/OABr passivation solution onto the perovskite film.
  - Perform a second annealing step at 100°C for 10 minutes.[11]
- Device Completion:
  - Proceed with the deposition of the subsequent layers (e.g., C60, BCP, and metal electrode).

### Experimental Workflow for Perovskite Fabrication and Passivation



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Caption: A general workflow for fabricating a passivated perovskite solar cell.

#### Protocol 2: Formation of a 2D/3D Perovskite Heterostructure

This protocol describes a general method for creating a 2D perovskite passivation layer on top of a 3D FAI-based perovskite film.

- Prepare the 2D Perovskite Precursor Solution:
  - Dissolve a bulky organic ammonium salt (e.g., phenethylammonium iodide - PEAI, butylammonium iodide - BAI) in a suitable solvent like isopropanol. The concentration is typically in the range of 2-10 mg/mL.
- Fabricate the 3D Perovskite Film:
  - Deposit and anneal the 3D FAI-based perovskite film as you would normally.
- Surface Treatment:
  - After the 3D perovskite film has cooled to room temperature, spin-coat the prepared 2D perovskite precursor solution onto its surface.
  - Anneal the film again, typically at a lower temperature (e.g., 100°C) for a shorter duration (e.g., 5-10 minutes) to promote the formation of the 2D layer without damaging the underlying 3D perovskite.
- Device Completion:
  - Deposit the remaining layers of the solar cell.

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